N-Acetyl-L-cysteine Allyl Ester

Übersicht

Beschreibung

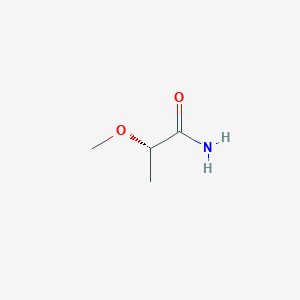

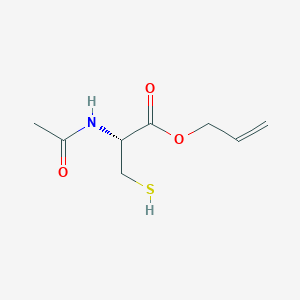

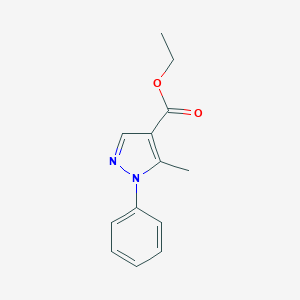

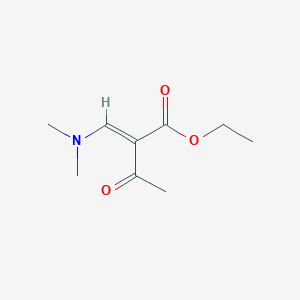

N-Acetyl-L-cysteine Allyl Ester is an esterified form of N-acetyl-L-cysteine (NAC) . It is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and cellular metabolism.

Synthesis Analysis

N-Acetyl-L-cysteine can be synthesized in a single-batch step instead of using a multi-stage process . The purification process was carried out using suitable solvents to reach a high level of purity .Molecular Structure Analysis

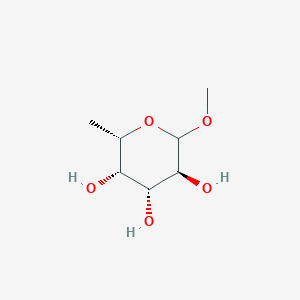

N-Acetyl-L-cysteine Allyl Ester contains a total of 25 bonds; 12 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 thiol .Chemical Reactions Analysis

N-Acetyl-L-cysteine Allyl Ester has enhanced cell permeability in isolated perfused rat liver compared to NAC . It prevents tert-butyl hydroperoxide-induced formation of methemoglobin in isolated human red blood cells .Wissenschaftliche Forschungsanwendungen

Neuroprotection

S-allyl-L-cysteine (SAC), a sulfur-containing amino acid present in garlic, exhibits a wide range of biological activities such as antioxidant, anti‐inflammatory, and anticancer agent . It has been shown to ameliorate oxidative damage in a model of experimental stroke . SAC exerts significant protective effects against endoplasmic reticulum (ER) stress-induced neurotoxicity in cultured rat hippocampal neurons and organotypic hippocampal slice cultures .

Calpain Inhibition

SAC has been found to exert its neuroprotective effects by directly suppressing calpain activity via the binding of SAC to this enzyme’s Ca2±binding domain . This calpain inhibitory potential of SAC may prove to be useful in deriving therapeutic agents for neurological disorders associated with ER stress or the overactivation of calpain .

Amyloid-β Peptide Production Reduction

SAC, along with its derivatives S-ethyl-L-cysteine (SEC) and S-propyl-L-cysteine (SPC), have been shown to decrease the production of amyloid-β peptide in the brains of mice with D-galactose-induced aging .

Oxidative Stress Resistance

N-acetyl-L-cysteine ethyl ester (NACET), a lipophilic cell-permeable cysteine derivative, increases the viability in oxidative stressed retinal pigment epithelial (RPE) cells more efficiently than NAC by reacting directly and more rapidly with oxidizing agents .

Glutathione Enhancement

NACET, but not NAC, pretreatment predisposes RPE cells to oxidative stress resistance and increases the intracellular reduced glutathione (GSH) pool available to act as natural antioxidant defense . NACET also has the ability to increase GSH levels in rats’ eyes after oral administration .

Antidote to Acetaminophen Overdose

Treatment of Respiratory Disorders

NAC is widely used as a mucolytic agent in the treatment of respiratory disorders .

Treatment of Oxidant-Derived Diseases

NAC is used to treat various oxidant-derived diseases such as chronic pulmonary diseases, cardiovascular diseases, neurodegenerative diseases, and cancer .

Safety And Hazards

Zukünftige Richtungen

N-Acetyl-L-cysteine Allyl Ester is gaining recognition in the health supplement world due to its remarkable bioavailability, which is 20x more bioavailable than your standard Glutathione and NAC supplements . It is being investigated for its potential in the treatment of several diseases such as COVID-19 .

Eigenschaften

IUPAC Name |

prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHKPIFVSKLDQI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-L-cysteine Allyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)